2,3-Dithiaspiro[4.4]nonane
Description
Contextualization of Spiro[4.4]nonane Core Structures within Organic Chemistry
The spiro[4.4]nonane framework, consisting of two five-membered rings connected by a central spiro atom, is a fundamental scaffold in organic synthesis. nih.gov This rigid, three-dimensional structure provides a well-defined spatial arrangement of functional groups, making it a valuable building block for creating complex molecular architectures. smolecule.com The inherent strain and distinct connectivity of spiro compounds introduce unique chemical properties and reactivity. solubilityofthings.com
The synthesis of spiro[4.4]nonane derivatives has been a subject of considerable research, with various methodologies developed for the construction of the stereogenic spiro center. These methods include radical spirocyclization, Diels-Alder reactions, [3+2] annulation, photochemical approaches, and ring-closing metathesis. researchgate.net The development of enantioselective methods, such as those employing organocatalysis, has been crucial for accessing chiral spirocycles with specific stereochemistries. researchgate.netbohrium.com These chiral spiro[4.4]nonanes are of particular interest as they are found in a number of natural products and are increasingly incorporated into drug candidates and chiral ligands for asymmetric synthesis. researchgate.net
Significance of Dithia Moieties in Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in chemistry, with applications ranging from pharmaceuticals to materials science. nih.gov Sulfur-containing heterocycles, in particular, exhibit a wide range of chemical and biological activities. msu.edu The incorporation of a dithia moiety, specifically a disulfide (-S-S-) or two separate thioether (-S-) linkages, into a molecule can significantly influence its properties.
The presence of sulfur atoms imparts unique reactivity to the molecule. For instance, the sulfur atoms in a dithia compound can be oxidized to form sulfoxides or sulfones, or reduced to thiols. These transformations allow for further functionalization and the synthesis of a diverse array of derivatives. Furthermore, sulfur-containing heterocycles are known to interact with various biological targets, leading to their investigation for potential antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The disulfide bond, in particular, is a key functional group in many biological systems and synthetic compounds.
Unique Structural Features and Topological Considerations of 2,3-Dithiaspiro[4.4]nonane
This compound combines the structural rigidity of the spiro[4.4]nonane core with the chemical reactivity of a dithia moiety. The specific placement of the two sulfur atoms at the 2 and 3 positions of one of the five-membered rings creates a cyclic disulfide. This feature is significant as the disulfide bond can be cleaved under reducing conditions, offering a handle for further chemical manipulation.
The topological arrangement of the two rings around the central spiro atom leads to distinct stereochemical possibilities. The molecule can exist as different stereoisomers, and the control of this stereochemistry during synthesis is a key challenge and an area of active research. The interplay between the strained spirocyclic system and the reactive disulfide bridge makes this compound and its derivatives interesting targets for synthetic chemists and valuable scaffolds for the development of new functional molecules.
Data and Findings
To provide a clearer understanding of the properties of related spirocyclic and dithia compounds, the following table summarizes key data points found in the literature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Applications |
| Spiro[4.4]nonane | C9H16 | 124.22 | Fundamental spirocyclic scaffold. nih.gov |
| 1,4-Dioxaspiro[4.4]nonane | C7H12O2 | 128.17 | Used as a protecting group for ketones. smolecule.com |
| 2,3,7,8-Tetrathiaspiro[4.4]nonane | C5H8S4 | 196.4 | A tetrathia-analogue of the spiro[4.4]nonane system. nih.gov |
| 1,4-Dithiaspiro[4.4]nonane | C7H12S2 | 160.3 | Exhibits unique solubility and reactivity due to sulfur atoms. solubilityofthings.com |
This table is generated based on available data for related compounds to provide context for the properties of this compound.
Structure
3D Structure
Properties
CAS No. |
80879-65-8 |
|---|---|
Molecular Formula |
C7H12S2 |
Molecular Weight |
160.3 g/mol |
IUPAC Name |
2,3-dithiaspiro[4.4]nonane |
InChI |
InChI=1S/C7H12S2/c1-2-4-7(3-1)5-8-9-6-7/h1-6H2 |
InChI Key |
MWOATIVSSXQGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CSSC2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2,3 Dithiaspiro 4.4 Nonane and Its Structural Analogues
Historical Perspectives on Spirocycle Synthesis Relevant to Dithiaspiro[4.4]nonane Systems
The concept of spiro compounds was first introduced by Adolf von Baeyer in the late 1890s. nih.gov Early synthetic methods were often multi-step and lacked the efficiency and stereocontrol of modern techniques. The enormous interest in spiro compounds stems from their distinct three-dimensional structures, which can lead to significant pharmacological properties, including anticancer, antibacterial, and antidepressant effects. researchgate.net
Historically, the synthesis of spirocycles has relied on several classical approaches, including alkylation, cycloaddition, and rearrangement reactions. nih.gov For scaffolds like spiro[4.4]nonane, intramolecular alkylation of cyclic ketones was a foundational strategy. The development of cycloaddition reactions, particularly the Diels-Alder reaction discovered in 1928, provided a powerful tool for constructing six-membered rings, which could then be elaborated into spiro systems. rsc.org Similarly, 1,3-dipolar cycloadditions emerged as a highly effective method for building five-membered heterocyclic rings, a key feature of many spiro compounds. ccspublishing.org.cnresearchgate.net
The evolution of synthetic methodologies has seen a shift towards more efficient and selective catalytic processes. The advent of transition-metal-catalyzed reactions, especially in the last few decades, has revolutionized the construction of complex molecular architectures, including spirocycles. rsc.orgresearchgate.net These modern methods offer advantages in atom economy, regioselectivity, and stereoselectivity, paving the way for the targeted synthesis of complex molecules like 2,3-dithiaspiro[4.4]nonane. rsc.org
Targeted Synthetic Approaches to the this compound Scaffold
The synthesis of this compound can be approached by forming either the cyclopentane (B165970) or the 1,2-dithiolane (B1197483) ring as the final step, or by constructing both rings around a central spiro atom. The strategies often involve a combination of ring formation and sulfur incorporation techniques.
Spiroannulation involves the formation of a new ring fused at a single atom to a pre-existing ring. A common strategy involves the double alkylation of a substrate that can provide two connections to a single carbon atom. For the this compound system, this could involve reacting a cyclopentanone (B42830) derivative with a reagent containing a masked 1,3-dithiol, followed by cyclization and oxidation to form the disulfide bond of the 1,2-dithiolane ring.
An analogous approach was used in the synthesis of 1,4-dioxaspiro[4.4]nonane derivatives, where cyclopentanone was reacted with diethyl L-tartrate in the presence of an acid catalyst to form the spirocyclic core. nih.gov A similar strategy could be envisioned for the dithia analogue, using a suitable three-carbon unit with terminal thiol groups.
Cycloaddition reactions are powerful tools for rapidly building cyclic and spirocyclic systems with high stereoselectivity. ccspublishing.org.cn
Diels-Alder Reaction : The Diels-Alder reaction can be employed to construct the carbocyclic portion of the spirocycle. rsc.org For example, a spiro-diene can react with various dienophiles to generate complex spirocyclic adducts. benthamdirect.comingentaconnect.com A synthetic route could involve a cyclopentadiene derivative with an exocyclic double bond precursor, which, after a Diels-Alder reaction, could be converted to the 1,2-dithiolane ring. The reactivity of 5-membered dienes can be tuned and enhanced through spirocyclization at the saturated carbon, which can accelerate the Diels-Alder reaction. nih.gov
1,3-Dipolar Cycloaddition : This reaction is one of the most efficient methods for constructing five-membered heterocycles and is widely used in the synthesis of spiro compounds. researchgate.netacademie-sciences.fr The strategy typically involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of a spiro[4.4]nonane system, an exocyclic alkene on a cyclopentane ring can act as the dipolarophile. An intramolecular 1,3-dipolar cycloaddition of an alkenylnitrone has been successfully used to prepare 1-azaspiro[4.4]nonan-1-oxyls, demonstrating the viability of this approach for forming the spiro[4.4]nonane skeleton. nih.govresearchgate.net Subsequent chemical transformations would be required to introduce the two sulfur atoms.
The table below summarizes representative cycloaddition reactions used in the synthesis of spirocycles.
| Reaction Type | Dipole/Diene | Dipolarophile/Dienophile | Product Type | Reference |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Coumarin Derivatives | Coumarin-based spiro heterocycles | rsc.org |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | N-ethylmaleimide | N-fused pyrrolidinyl-dispirooxindoles | nih.gov |
| 1,3-Dipolar Cycloaddition | Diarylnitrilimines | 4-(methylthio)-2H-chromene-2-thione | Spiro-chromene thiadiazoles | academie-sciences.fr |
| Diels-Alder | Spiro[4.4]nona-2,7-diene-1,6-dione | Various Dienes | Fused spiro[4.4]-nonane-diones | nih.gov |
Ring-closing reactions are fundamental to the synthesis of cyclic molecules. For sulfur-containing rings, specific methods have been developed that are tolerant of the sulfur functionality.
Oxidative Cyclization : A traditional and direct method for forming the 1,2-dithiolane ring is the oxidative cyclization of a 1,3-dithiol. rsc.orgchemicalbook.com A precursor such as 1,1-bis(mercaptomethyl)cyclopentane could be oxidized using agents like iodine or potassium permanganate to yield this compound. chemicalbook.com
Thiol-Ene Radical Cyclization : The thiol-ene reaction is a robust and efficient "click" chemistry process involving the radical-mediated addition of a thiol to an alkene. wikipedia.orgnih.gov The intramolecular version of this reaction is a powerful method for creating sulfur-containing heterocycles. mdpi.com A synthetic intermediate containing both a thiol and an appropriately positioned alkene on a cyclopentane backbone could undergo radical-initiated cyclization to form a thioether, which would require further steps to become a dithiolane. This reaction is valued for its high yields, stereoselectivity, and tolerance of various functional groups. wikipedia.orgtaylorandfrancis.com
Modern synthetic chemistry has increasingly utilized transition-metal-catalyzed C–H activation to build complex molecules with high efficiency. rsc.org Palladium catalysis, in particular, has been instrumental in developing novel routes to spirocycles. santaisci.comthieme-connect.com
A common strategy involves a domino or cascade reaction, such as a Mizoroki-Heck-type reaction followed by an intramolecular C–H activation. santaisci.com This sequence can generate a neopentylpalladium species that undergoes C–H activation on a tethered (hetero)aryl group to form a five-membered palladacycle, a key intermediate in the formation of spiro[4.4] and spiro[4.5] systems. santaisci.com For instance, a palladium-catalyzed cascade involving a Narasaka-Heck cyclization and C-H activation has been developed to assemble spirocyclic pyrrolines. nih.gov In this process, an initial cyclization forms a σ-alkyl-Pd(II) intermediate, which then activates a remote C-H bond to construct a spiropalladacycle. nih.govnih.gov This intermediate can then be trapped to form the final spirocyclic product. nih.gov While often applied to nitrogen and oxygen heterocycles, these principles could be adapted for sulfur-containing analogues.
The table below details examples of palladium-catalyzed reactions for spirocycle synthesis.
| Catalyst/Ligand | Reaction Type | Substrates | Product | Yield | Reference |
| Pd(PPh3)4 / Cs2CO3 | Mizoroki-Heck / C-H Activation | Aryl halide with tethered heterocycle | Spiro[benzofuran-3,3'-chromane] | 80% | santaisci.com |
| Pd(OAc)2 / PPh3 | Narasaka-Heck / C-H Activation | γ,δ-unsaturated oxime ester | Spirocyclic pyrroline | - | nih.gov |
| Pd(OAc)2 / P(o-tol)3 | Domino Heck / C-H Functionalization | 2-bromoarylamides, vinyl bromides | Spiroindenyl-2-oxindoles | - | nih.gov |
| Pd2(dba)3 / Xantphos | Allylic Alkylation / Cyclization | Vinyl benzoxazinanones, 3-isothiocyanato oxindoles | Spiro[indoline-3,2'-pyrrol]-2-ones | Moderate to good | rsc.org |
The introduction of the vicinal disulfide linkage is a key step in synthesizing this compound. Strategies can involve either building the carbon skeleton with the sulfur atoms already present or adding them to a pre-formed spirocyclic framework.
Two-Step Dithiol Formation and Oxidation : The most common method for synthesizing 1,2-dithiolanes involves generating a 1,3-dithiol from a suitable precursor, followed by oxidation. rsc.orgnih.gov This often requires harsh conditions that may not be compatible with complex functional groups. rsc.orgnih.gov For example, 3-iodo-2-(iodomethyl)propionic acid can be treated with potassium thioacetate followed by oxygen to afford 1,2-dithiolane-4-carboxylic acid. chemicalbook.com
One-Step Dithiolane Synthesis : To overcome the limitations of the two-step method, a one-step synthesis of functionalized 1,2-dithiolanes has been developed. This process involves reacting readily available 1,3-bis-tert-butyl thioethers with bromine. rsc.orgnih.gov The reaction is rapid, proceeds under mild conditions, and is thought to occur via a sulfonium-mediated ring-closure, offering excellent functional group tolerance. rsc.orgnih.gov
From Dihalides and Sulfur Reagents : Another approach involves the reaction of a 1,3-dihalide with a sulfur source. For instance, 2,2-bis(bromomethyl)propane-1,3-diol reacts with sodium tetrasulfide to produce 1,2-dithiolane-4,4-diyldimethanol in good yields. chemicalbook.com A similar reaction starting from 1,1-bis(bromomethyl)cyclopentane could directly yield the target this compound.
The following table summarizes various methods for the synthesis of the 1,2-dithiolane ring, a key component of the target molecule.
| Starting Material | Reagents | Product | Key Features | Reference |
| 1,3-bis-tert-butyl thioethers | Bromine | Functionalized 1,2-dithiolanes | One-step, mild conditions, rapid | rsc.orgnih.gov |
| Propane-1,3-dithiol | Iodine or KMnO4/CuSO4 | 1,2-Dithiolane | Oxidative cyclization | chemicalbook.com |
| 3-bromo-2-(bromomethyl)propionic acid | Potassium thioacetate, NaOH | 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid | Dithiolane precursor synthesis | nih.gov |
| 2,2-bis(bromomethyl)propane-1,3-diol | Sodium tetrasulfide | 1,2-Dithiolane-4,4-diyldimethanol | Use of dihalide and sulfur source | chemicalbook.com |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is a forward-looking approach aimed at minimizing the environmental impact of its production. While specific research on green synthetic routes for this exact molecule is not extensively documented, the core principles of green chemistry provide a clear framework for developing more sustainable methodologies. This section will explore these principles in the context of synthesizing this compound, drawing on established green practices for analogous sulfur-containing heterocycles and spirocyclic systems.
A common approach to synthesizing dithioacetals, such as the core of this compound, involves the reaction of a ketone (in this case, cyclopentanone) with a dithiol (ethane-1,2-dithiol). Traditional methods often employ hazardous solvents and strong acid catalysts, generating significant waste. Green chemistry seeks to innovate beyond these established but environmentally taxing methods.
Atom Economy
A central tenet of green chemistry is the concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. nih.govmdpi.com In an ideal reaction, all atoms of the reactants are found in the desired product, resulting in 100% atom economy and no waste. nih.gov
For the synthesis of this compound from cyclopentanone and ethane-1,2-dithiol, the primary reaction is a condensation that releases a molecule of water. This type of reaction is inherently high in atom economy.
Hypothetical Comparison of Atom Economy:
Direct Condensation: Cyclopentanone + Ethane-1,2-dithiol → this compound + H₂O. This reaction, a cornerstone of forming the target molecule, is highly atom-economical as the only byproduct is water.
Use of Renewable Feedstocks
The seventh principle of green chemistry encourages the use of renewable rather than depleting raw materials. researchgate.net For this compound, this could involve sourcing the cyclopentanone precursor from biomass. Lignocellulose, a major component of plant biomass, can be processed to yield valuable chemical intermediates. google.com For instance, furfural, which can be derived from agricultural waste, can be converted to cyclopentanone through a series of catalytic reactions. The development of efficient biorefinery processes is key to making such renewable feedstocks economically viable. researchgate.net
Safer Solvents and Auxiliaries
Many traditional organic syntheses rely on volatile and often toxic organic solvents like benzene or toluene. nih.gov Green chemistry advocates for their replacement with more benign alternatives.
Solvent-Free Reactions: One of the most effective green approaches is to conduct reactions in the absence of a solvent. For the synthesis of related 1,3-dithianes, microwave irradiation has been successfully used to facilitate the reaction between carbonyl compounds and dithiols under solvent-free conditions, often leading to shorter reaction times and high yields. nih.gov
Greener Solvents: When a solvent is necessary, options like water, supercritical fluids (e.g., CO₂), or ionic liquids are preferred. For certain spiro compound syntheses, the use of water as a solvent under microwave irradiation has proven to be a sustainable and efficient alternative to classical methods.
Energy Efficiency
Designing chemical processes with energy efficiency in mind is another critical aspect of green chemistry. The use of microwave or ultrasonic irradiation can often accelerate reaction rates at lower bulk temperatures compared to conventional heating methods, thereby reducing energy consumption. nih.gov Furthermore, the use of highly efficient catalysts can enable reactions to proceed under milder conditions (ambient temperature and pressure), further minimizing energy inputs.
Catalysis
Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can, in principle, be recycled and reused.
Heterogeneous Catalysts: The use of solid acid catalysts, such as bentonitic clay, has been explored for the synthesis of 1,3-dithianes. nih.gov These catalysts are easily separated from the reaction mixture by filtration, simplifying purification and reducing waste.
Biocatalysis: Enzymes offer a highly selective and efficient catalytic option under mild conditions. While specific enzymes for the synthesis of this compound have not been identified, the broader field of biocatalysis is a promising area for future development in the synthesis of sulfur heterocycles.
The following table provides a conceptual comparison between a hypothetical traditional synthesis and a potential green synthesis of this compound, based on the principles discussed.
| Feature | Traditional Synthesis (Hypothetical) | Green Synthesis (Conceptual) |
| Starting Materials | Cyclopentanone (petroleum-derived), Ethane-1,2-dithiol | Cyclopentanone (biomass-derived), Ethane-1,2-dithiol |
| Solvent | Toluene or Benzene | Solvent-free or Water |
| Catalyst | Strong mineral acid (e.g., HCl) | Reusable solid acid catalyst (e.g., bentonite clay) or no catalyst |
| Energy Source | Conventional heating (reflux) | Microwave irradiation |
| Reaction Time | Several hours | Minutes nih.gov |
| Work-up | Solvent extraction, neutralization of acid | Simple filtration to remove catalyst |
| Byproducts/Waste | Acidic waste, solvent waste | Primarily water, recyclable catalyst |
By systematically applying these green chemistry principles, the synthesis of this compound and its structural analogues can be reimagined to be more sustainable, efficient, and environmentally responsible.
Chemical Reactivity and Mechanistic Investigations of 2,3 Dithiaspiro 4.4 Nonane
Electrophilic and Nucleophilic Reactivity at Sulfur Centers
The disulfide bond within the 1,2-dithiolane (B1197483) ring of 2,3-dithiaspiro[4.4]nonane is the primary locus of reactivity. The sulfur atoms possess both nucleophilic and electrophilic character. The lone pairs of electrons on the sulfur atoms can act as nucleophiles, while the S-S sigma bond is susceptible to nucleophilic attack, leading to cleavage.
Nucleophilic Attack: The strained S-S bond is particularly vulnerable to attack by nucleophiles. Soft nucleophiles, such as thiolates, are especially effective at cleaving the disulfide bond in a process known as thiol-disulfide exchange. This reaction is a key step in the ring-opening polymerization of 1,2-dithiolane derivatives. The reaction is initiated by the attack of a thiolate anion on one of the sulfur atoms, forming a new disulfide and a new thiolate leaving group, which propagates the reaction.
Electrophilic Attack: While less common, the sulfur atoms can also react with strong electrophiles. However, the more prevalent mode of reaction involves the disulfide bond acting as a site for oxidative cleavage or interaction with electrophilic species that can polarize and weaken the S-S bond.
The table below summarizes the dual reactivity of the sulfur centers.
| Reactivity Type | Attacking Species | Result |
| Nucleophilic | Thiolates (RS⁻), Amines, Phosphines | Cleavage of the S-S bond, Ring-opening |
| Electrophilic | Strong Oxidizing Agents (e.g., Peroxides), certain metal ions | Oxidation of sulfur, potential S-S bond cleavage |
Ring-Opening and Rearrangement Reactions of the this compound System
A hallmark of the 1,2-dithiolane system, and by extension this compound, is its propensity to undergo ring-opening reactions. This reactivity is driven by the release of the inherent ring strain within the five-membered disulfide ring.
Ring-opening can be initiated by various stimuli:
Thermal and Photochemical Initiation: The S-S bond can be cleaved homolytically by heat or UV light, generating sulfur-centered radicals that can initiate polymerization.
Nucleophile-Initiated: As mentioned, nucleophiles like thiolates can trigger a ring-opening polymerization, leading to the formation of linear poly(disulfide)s. This process is dynamic and can be reversible.
Reductive Cleavage: Chemical reducing agents can open the ring to form the corresponding dithiol, 1,1-bis(mercaptomethyl)cyclopentane.
These reactions typically result in polymerization rather than simple rearrangement of the spiro[4.4]nonane core, as the primary driving force is the cleavage of the strained disulfide bond to form more stable linear disulfide polymers.
Oxidation and Reduction Pathways of Dithia Moieties within the Spiro[4.4]nonane Core
The disulfide moiety of this compound can undergo both oxidation and reduction, leading to a range of sulfur-containing functional groups.
Reduction: The disulfide bond can be readily reduced to the corresponding dithiol. This transformation is a fundamental reaction of disulfides and can be accomplished using various reducing agents. Tris(2-carboxyethyl)phosphine (TCEP) is a common reagent for this purpose, as it is effective, selective, and odorless. Other reagents like dithiothreitol (B142953) (DTT) or sodium borohydride (B1222165) are also effective. The reduction opens the dithiolane ring to yield 1,1-bis(mercaptomethyl)cyclopentane.
Oxidation: The oxidation of the disulfide can yield several products, depending on the oxidant and reaction conditions.
Thiosulfinates (S-Oxides): Mild oxidation, for instance with one equivalent of hydrogen peroxide in the presence of a catalyst like a cyclic seleninate ester, can produce the corresponding thiosulfinate (RS(O)SR).
Thiosulfonates (S,S-Dioxides): Stronger oxidation conditions can lead to the formation of thiosulfonates (RSO₂SR).
Sulfonic Acids: Complete oxidation with powerful oxidizing agents ultimately cleaves the S-S bond to form sulfonic acids (RSO₃H).
The following table outlines common reagents for these transformations.
| Transformation | Product Type | Common Reagents |
| Reduction | Dithiol | TCEP, DTT, NaBH₄ |
| Oxidation | Thiosulfinate | H₂O₂, m-CPBA (1 equiv.) |
| Oxidation | Thiosulfonate | H₂O₂, m-CPBA (>2 equiv.) |
| Oxidation | Sulfonic Acid | KMnO₄, HNO₃ |
Derivatization and Functionalization of the this compound Skeleton
Functionalization of the this compound skeleton can be approached by targeting either the dithiolane ring or the cyclopentane (B165970) ring. Most derivatizations focus on the reactive disulfide bond.
Regioselective functionalization of the 1,2-dithiolane ring itself is challenging due to the symmetrical nature of the disulfide bond. Attack by a nucleophile or an electrophile typically leads to ring-opening or oxidation of both sulfur atoms. However, regioselectivity can be achieved if there are pre-existing functional groups on the cyclopentane ring that direct reagents to a specific location. In the absence of such directing groups, reactions at the dithiolane moiety are generally not regioselective. Functionalization of the cyclopentane ring would follow standard C-H activation or radical substitution pathways, but these are typically less favorable than reactions at the more reactive disulfide bond.
The construction of more complex, higher-order spiro systems using this compound as a precursor is not a commonly documented strategy. Synthetic approaches generally focus on creating spirocycles from acyclic or monocyclic precursors. For instance, spiro[4.4]thiadiazole derivatives have been synthesized via a double 1,3-dipolar cycloaddition of nitrilimines with carbon disulfide, a method that builds the spirocyclic core rather than using a pre-existing one for further elaboration. While the dithiol product from the reduction of this compound could theoretically be used as a bidentate nucleophile to form new heterocyclic rings, its direct use in forming higher-order spiro systems is not well-established.
Advanced Spectroscopic and Structural Elucidation Techniques for 2,3 Dithiaspiro 4.4 Nonane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,3-Dithiaspiro[4.4]nonane in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for unambiguous assignment of the spirocyclic framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the dithiolane and cyclopentane (B165970) rings. The protons on the carbon atoms adjacent to the sulfur atoms (C1 and C4) in the dithiolane ring would appear as complex multiplets, typically in the range of 2.8-3.5 ppm, due to the deshielding effect of the heteroatoms. The protons on the cyclopentane ring would resonate further upfield. Specifically, the methylene protons of the cyclopentane ring are anticipated to show complex splitting patterns due to their diastereotopic nature arising from the spirocyclic center.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C4 (CH₂) | 2.8 - 3.5 | 40 - 50 |
| C6, C9 (CH₂) | 1.5 - 2.0 | 25 - 35 |
| C7, C8 (CH₂) | 1.5 - 2.0 | 25 - 35 |
| C5 (spiro C) | - | 60 - 70 |
Note: These are predicted values based on general NMR principles and data from similar structures.
Mass Spectrometry for Fragmentation Pattern Analysis of Dithiaspiro[4.4]nonanes
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns under electron impact (EI) ionization. chemguide.co.uk
The molecular ion peak (M⁺•) in the EI mass spectrum would confirm the compound's molecular weight. The fragmentation of spiro compounds is often characterized by the cleavage of bonds adjacent to the spiro center. aip.org For this compound, characteristic fragmentation pathways are expected to involve the rupture of the dithiolane and cyclopentane rings.
Key fragmentation pathways for similar dithiaspiro compounds, such as 1,4-dithiaspiro[4.5]decane, involve the initial cleavage of the C-S bond followed by ring opening. aip.org A common fragmentation pattern for dithiolanes is the loss of a thioaldehyde (R-CHS) or a dithioacetal fragment. For this compound, one could anticipate the loss of ethene sulfide (C₂H₄S) or related sulfur-containing fragments. The cyclopentane ring can undergo fragmentation through the loss of ethylene (C₂H₄) or larger alkyl radicals. The relative abundance of the fragment ions can provide clues about the stability of the resulting carbocations and radical cations. chemguide.co.uklibretexts.org
Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment | Fragmentation Pathway |
| 160 | [C₇H₁₂S₂]⁺• | Molecular Ion (M⁺•) |
| 132 | [C₅H₈S₂]⁺• | Loss of C₂H₄ from cyclopentane ring |
| 128 | [C₇H₁₂S]⁺• | Loss of S |
| 104 | [C₄H₈S₂]⁺• | Cleavage of cyclopentane ring |
| 87 | [C₄H₇S]⁺ | Fragment from dithiolane ring |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
Note: These are hypothetical fragments based on known fragmentation patterns of similar compounds.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-S bond vibrations. The C-H stretching vibrations of the methylene groups in the cyclopentane and dithiolane rings would appear in the region of 2850-3000 cm⁻¹. The C-H bending (scissoring and rocking) vibrations are expected in the 1400-1470 cm⁻¹ region. The C-S stretching vibrations typically occur in the fingerprint region, between 600 and 800 cm⁻¹, and are often weak. The absence of characteristic peaks for other functional groups (like C=O or O-H) would confirm the purity of the compound.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov The S-S stretching vibration in the dithiolane ring, which is often weak in the IR spectrum, is expected to give a more intense signal in the Raman spectrum, typically in the range of 400-500 cm⁻¹. The symmetric C-C stretching vibrations of the cyclopentane ring would also be Raman active.
Interactive Data Table: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H stretch (CH₂) | 2850 - 3000 | 2850 - 3000 |
| C-H bend (CH₂) | 1400 - 1470 | 1400 - 1470 |
| C-C stretch | 1000 - 1200 | 1000 - 1200 |
| C-S stretch | 600 - 800 | 600 - 800 |
| S-S stretch | Weak or absent | 400 - 500 |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. A single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the spirocyclic nature of the molecule.
Analysis of the crystal packing will reveal any significant intermolecular interactions, such as C-H···S hydrogen bonds or van der Waals forces, which govern the solid-state assembly of the molecules. While a crystal structure for this compound itself is not reported in the provided search results, the crystal structure of (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid shows that the cyclopentane fragment has a typical conformation. researchgate.net
Interactive Data Table: Expected Structural Parameters for this compound from X-ray Crystallography
| Parameter | Expected Value |
| C-S bond length | ~1.82 Å |
| S-S bond length | ~2.05 Å |
| C-C bond length (cyclopentane) | ~1.54 Å |
| C-C-C bond angle (cyclopentane) | ~104-106° |
| C-S-S bond angle | ~95-100° |
Note: These are typical values for similar structural motifs.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination
Spiro compounds can exhibit axial chirality if appropriately substituted, or if the rings themselves are chiral. If this compound is synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to determine the enantiomeric excess and assign the absolute configuration.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The electronic transitions associated with the disulfide chromophore in the dithiolane ring are expected to be CD-active. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the spiro center and the conformation of the dithiolane ring.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers relations and can also be used to characterize chiral molecules.
The determination of enantiomeric excess is crucial in many applications, and chiroptical methods provide a sensitive means to quantify the stereochemical purity of chiral spiro compounds.
Computational Chemistry and Theoretical Studies on 2,3 Dithiaspiro 4.4 Nonane
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. This theory is fundamental to understanding a molecule's electronic structure, reactivity, and spectroscopic properties. An analysis of 2,3-Dithiaspiro[4.4]nonane would involve calculating the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's kinetic stability and electronic excitation properties.
For this compound, the electronic structure would be significantly influenced by the lone pairs of the sulfur atoms. These lone pairs would be expected to contribute significantly to the HOMO, making this region of the molecule nucleophilic and susceptible to electrophilic attack or oxidation. The spirocyclic carbon framework, being rigid, dictates the specific orientation of the dithiolane ring and thus the interaction between the sulfur orbitals. Computational methods like Density Functional Theory (DFT) or ab initio calculations would be employed to model these electronic characteristics accurately.
Conformational Analysis and Strain Energy Calculations of Spiro[4.4]nonane Rings
The spiro[4.4]nonane skeleton is characterized by its rigid structure, which minimizes the number of possible conformations. scispace.com However, the five-membered rings are not planar and can adopt distinct conformations, primarily the envelope (E) and twist (T) forms. Computational studies on analogs like the 5-azonia-spiro[4.4]nonane cation have provided significant insight into the conformational preferences of this ring system. researchgate.netjst.go.jp
Strain Energy Calculations: Ring strain energy (RSE) is the excess energy a cyclic molecule possesses compared to a strain-free acyclic reference compound. This strain arises from non-ideal bond angles (Baeyer strain), eclipsing interactions between adjacent bonds (Pitzer or torsional strain), and non-bonded steric interactions (van der Waals strain). The spiro[4.4]nonane system, composed of two five-membered rings, is expected to have significant ring strain, as the ideal bond angle for sp³-hybridized carbon (109.5°) cannot be perfectly achieved in a cyclopentane (B165970) ring.
A common computational method to quantify RSE is through the use of homodesmotic reactions. acs.org These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. The RSE is then determined from the calculated enthalpy change of the reaction. For the spiro[4.4]nonane framework, this approach allows for a quantitative assessment of the inherent strain, which is a key factor in its thermodynamic stability and reactivity.
| Conformer Symmetry | Ring Conformation | Relative Energy (kJ/mol) | Computational Method |
|---|---|---|---|
| C₂ | Envelope-Envelope | 0.0 (Energy Minimum) | RI-MP2 |
| D₂ | Twist-Twist | 13.0 | RI-MP2 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, identifying transition states, and calculating activation energies. For spiro[4.4]nonane systems, DFT calculations have been successfully used to rationalize experimentally observed product selectivity and to propose detailed reaction mechanisms. acs.orgresearchgate.net
For instance, in a study of an acyl radical reaction involving a bicyclo[2.2.2]octenone skeleton, DFT calculations were used to map the potential energy surface for the formation of a spiro[4.4]nonane intermediate. acs.org The calculations showed how the initial 5-exo-trig cyclization could lead to either a cyclized product via hydrogen-atom transfer or a rearranged product through a twistane (B1239035) intermediate. By comparing the calculated energy barriers for each pathway, the researchers could explain why the reaction is under thermodynamic control.
In another example, the mechanism of a vinylogous cascade annulation to form spiro[4.4]nonane frameworks was investigated using DFT. researchgate.net The calculations explored the competition between kinetic and thermodynamic enolate intermediates, revealing that a direct hydrogen shift had a high activation barrier (38.79 kcal/mol), while a pathway involving protonation-deprotonation to form a more stable thermodynamic enolate was more favorable.
These examples demonstrate that if one were to study the reactivity of this compound—for example, its oxidation at the sulfur atoms or ring-opening reactions—computational modeling would be essential for mapping out the reaction coordinates, identifying intermediates and transition states, and predicting the most likely reaction outcomes.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and structural elucidation of novel compounds. By calculating parameters such as NMR chemical shifts, coupling constants, and vibrational frequencies (IR and Raman), a theoretical spectrum can be generated and compared directly with experimental data.
This approach has been effectively applied to the 5-azonia-spiro[4.4]nonane system. jst.go.jp Researchers performed DFT calculations to generate theoretical Raman spectra for various possible conformers of the cation. By comparing these predicted spectra with the experimentally measured Raman spectrum of the crystalline salt and a concentrated solution, they were able to confidently assign the observed vibrational bands and conclude that the E1-E1 envelope-envelope conformer was the sole form present. This demonstrates a powerful synergy between theoretical calculations and experimental spectroscopy for detailed conformational analysis.
For this compound, this methodology would be equally valuable. Theoretical calculations could predict its ¹H and ¹³C NMR spectra, which would be essential for confirming its synthesis and characterizing its structure. Furthermore, calculated vibrational frequencies could help in assigning its IR and Raman spectra, particularly the characteristic C-S and S-S stretching modes, and could be used to identify the preferred conformation of the dithiolane ring.
| Area of Study | Computational Method | Key Findings / Application | Reference Compound |
|---|---|---|---|
| Conformational Analysis | DFT, RI-MP2, Raman Spectroscopy | Identified stable envelope-envelope (C₂) and twist-twist (D₂) conformers; validated the presence of the E1-E1 conformer experimentally. | 5-Azonia-spiro[4.4]nonane researchgate.netjst.go.jp |
| Reaction Mechanism | DFT | Calculated activation barriers to rationalize product selectivity in radical cyclization and cascade annulation reactions. | Substituted Spiro[4.4]nonanes acs.orgresearchgate.net |
| Spectroscopy | DFT | Predicted Raman spectra for different conformers to interpret experimental results and confirm the dominant structure. | 5-Azonia-spiro[4.4]nonane jst.go.jp |
Exploration of Applications and Material Science Contributions of 2,3 Dithiaspiro 4.4 Nonane and Derivatives
Role in Polymer Chemistry and Network Formation
The dithiaspiro[4.4]nonane framework is a compelling building block for polymer synthesis, primarily due to the reactivity of its sulfur-containing rings. Cyclic thiocarbonates, which are structurally related to dithiaspiro[4.4]nonane derivatives, are recognized as effective monomers for creating polythiocarbonates. researchgate.net Their application in Ring-Opening Polymerization (ROP) is particularly noteworthy, as the sulfur-containing monomers often exhibit more readily achievable and selective ring-opening compared to their oxygen-based carbonate counterparts. researchgate.netrsc.org
Derivatives of tetrathiaspiro[4.4]nonane have been successfully used to create complex polymer networks. google.com For instance, mercaptomethyl-substituted tetrathiaspiro[4.4]nonane can be polymerized with diisocyanates to form polythiourethanes. google.com These materials are of interest for optical applications, such as lenses, demonstrating the scaffold's ability to form robust and functional networks. google.com The thermal stability of these polymers is a key consideration, with studies on related compounds like 1,4-dithiaspiro[4.4]nonane investigating cleavage mechanisms to understand polymer degradation. researchgate.net The inherent ring strain and the presence of sulfur atoms in the spiro[4.4]nonane system make these derivatives versatile monomers for synthesizing a range of polymers with tailored properties. researchgate.netrsc.org
| Monomer Type (Derivative) | Polymerization Method | Resulting Polymer | Key Properties/Applications |
| Cyclic Thiocarbonates | Ring-Opening Polymerization (ROP) | Polythiocarbonates | More selective synthesis than oxygen analogues researchgate.netrsc.org |
| Mercaptomethyl-tetrathiaspiro[4.4]nonane | Reaction with diisocyanates | Polythiourethanes | High refractive index, mechanical/heat resistance for optical lenses google.com |
| Spirocyclic Ortholactones | Polymerization | Polyesters | General monomer application thieme-connect.com |
Catalytic Applications and Ligand Design Incorporating the Dithiaspiro[4.4]nonane Scaffold
The rigid, well-defined three-dimensional structure of the spiro[4.4]nonane skeleton is a highly advantageous feature for the design of specialized ligands used in asymmetric catalysis. smolecule.com This rigidity helps to create a specific chiral environment around a metal center, which can enhance selectivity in catalytic reactions. smolecule.com Derivatives of the parent spiro[4.4]nonane, such as spiro[4.4]nonan-1-one and spiro[4.4]nonane-2-carboxylic acid, serve as versatile building blocks for synthesizing chiral ligands. smolecule.com These ligands have been effectively employed in asymmetric synthesis, including palladium-catalyzed Suzuki-Miyaura couplings.
While direct catalytic applications of 2,3-dithiaspiro[4.4]nonane are less documented, the principles established for the broader spiro[4.4]nonane class are applicable. The sulfur atoms in the dithia- scaffold can act as potential coordination sites for transition metals, offering an alternative to more common oxygen or nitrogen-based ligands. The synthesis of functionalized dithiaspiro[4.4]nonane derivatives could therefore lead to a new class of chiral ligands. The development of these ligands is often facilitated by specific catalysts; for example, certain Lewis acid transition-metal complexes have been shown to be effective in reactions involving the formation of spirocyclic systems. thieme-connect.com
Advanced Materials Development with Spiro[4.4]nonane Architectures
Molecules featuring spiro-linked architectures have garnered significant attention in the field of organic functional materials. researchgate.net The spiro center fixes the two halves of the molecule in a perpendicular orientation, which can prevent intermolecular aggregation and maintain advantageous electronic properties in the solid state. researchgate.net This structural feature is critical in the development of advanced materials for electronic applications.
A prominent example is the use of spiro-OMeTAD and its analogues as hole-transport materials (HTMs) in perovskite solar cells (PSCs). researchgate.net The spirobifluorene core of these molecules contributes to achieving high power conversion efficiencies and enhanced device stability. researchgate.net Researchers have developed asymmetric spiro-Naph analogues that have achieved efficiencies up to 24.43%, surpassing the performance of the original spiro-OMeTAD. researchgate.net
Beyond electronics, spiro[4.4]nonane derivatives are utilized in creating other advanced materials. For example, polymers derived from tetrathiaspiro[4.4]nonane are used to produce lenses with a high refractive index and superior mechanical and thermal properties. google.com The unique structural properties of compounds like spiro[4.4]nonane-1,6-dione also allow them to be tailored for specific applications in material science.
| Spiro Compound/Derivative | Application | Resulting Material Property |
| spiro-OMeTAD / spiro-Naph | Hole-Transport Material in Perovskite Solar Cells | High power conversion efficiency (up to 24.43%), high stability researchgate.net |
| 2,7-Bis(mercaptomethyl)-1,4,6,9-tetrathiaspiro[4.4]nonane | Polymer Precursor for Lenses | High refractive index, improved mechanical and heat resistance google.com |
| Spiro[4.4]nonane-1,6-dione | General Materials Intermediate | Unique structural properties for tailored applications |
Non-Clinical Biological Activity and Mechanistic Studies
The spiro[4.4]nonane scaffold, particularly when incorporating heteroatoms like sulfur, presents unique opportunities for interaction with biological macromolecules. The sulfur atoms in thiaspiro compounds can form bonds with various biological targets, potentially disrupting their normal function through mechanisms like enzyme inhibition. The rigid structure of the scaffold can also influence binding affinity and selectivity towards specific proteins or nucleic acids. smolecule.com
Computational methods are crucial for exploring these interactions at a molecular level. Molecular docking simulations can predict the binding poses and affinities of spiro compounds to biological targets, such as sigma-1 receptors. Furthermore, Density Functional Theory (DFT) calculations are used to assess the electronic properties and redox activity of these molecules, providing insight into their stability and potential reactivity under physiological conditions. Mechanistic studies on related complex molecules investigate effects such as catalytic NADH oxidation and the production of reactive oxygen species (ROS) to understand their biological impact. acs.org
A pharmacophore is defined as the essential ensemble of steric and electronic features required for optimal molecular interactions with a specific biological target. mdpi.comdovepress.com The rigid, three-dimensional nature of the dithiaspiro[4.4]nonane framework makes it an excellent scaffold for pharmacophore-based drug design. researchgate.net A rigid scaffold reduces the conformational entropy penalty upon binding to a target, potentially leading to higher affinity. It also allows for the precise spatial arrangement of functional groups to match the features of a pharmacophore model. researchgate.netbiosolveit.de
While the this compound scaffold itself is a subject of ongoing research, its parent and aza-analogs have demonstrated significant potential in medicinal chemistry. The spiro[4.4]nonane system is found in Fredericamycin A, an antibiotic with notable antitumor properties. Heterocyclic derivatives, such as 2,7-diazaspiro[4.4]nonane, have been incorporated into fluoroquinolone antibacterials and used as building blocks for therapeutics targeting neurological disorders. thieme-connect.comchemimpex.com These examples highlight the utility of the spiro[4.4]nonane core as a privileged scaffold in developing new, non-clinical therapeutic models.
| Spiro Scaffold | Associated Biological Target/Activity |
| Spiro[4.4]nonane | Antitumor (as part of Fredericamycin A) |
| 2,7-Diazaspiro[4.4]nonane | Antibacterial (Fluoroquinolones) thieme-connect.com |
| 2,7-Diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester | Intermediate for pharmaceuticals targeting neurological disorders chemimpex.com |
| 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene | Potential applications in oncology or infectious diseases smolecule.com |
| 1,4-Dioxa-7-thiaspiro[4.4]nonane | Potential antimicrobial and anticancer properties |
Future Research Directions and Emerging Trends in 2,3 Dithiaspiro 4.4 Nonane Chemistry
Innovations in Asymmetric Synthesis
The development of efficient and highly stereoselective methods for the synthesis of chiral spirocycles is a primary objective for organic chemists. rsc.org While the synthesis of racemic 2,3-dithiaspiro[4.4]nonane is established, the future lies in the catalytic enantioselective synthesis of this and related structures.
One of the most promising avenues is the continued development and application of organocatalysis . Chiral amines, phosphoric acids, and N-heterocyclic carbenes have proven to be powerful tools for the asymmetric construction of a wide variety of chiral molecules, including spirocycles. nih.govnih.gov Future research will likely focus on the design of novel organocatalysts that can effectively control the stereochemistry of the spirocyclization to form this compound derivatives. This could involve the asymmetric thioacetalization of prochiral cyclopentanones with 1,2-ethanedithiol (B43112), where the catalyst orchestrates the enantioselective formation of the spirocyclic core.
The use of chiral auxiliaries attached to either the cyclopentanone (B42830) precursor or the dithiol component is another strategy that warrants further investigation. wikipedia.orgsigmaaldrich.comresearchgate.net While a classical approach, modern advancements in auxiliary design, particularly those that are easily attached and cleaved under mild conditions, could provide a practical route to enantiomerically enriched this compound derivatives.
Furthermore, transition metal catalysis will continue to play a pivotal role. The development of novel chiral ligands for metals such as rhodium, palladium, and copper could enable highly enantioselective dithioacetalization reactions. These methods may offer complementary reactivity and selectivity to organocatalytic approaches.
A summary of potential asymmetric synthetic strategies is presented in the table below.
| Catalytic System | Description | Potential Advantages |
| Organocatalysis | Utilizes small chiral organic molecules (e.g., proline derivatives, cinchona alkaloids) to catalyze the asymmetric formation of the dithiaspirocyclic ring. | Metal-free, environmentally benign, often high enantioselectivity. |
| Chiral Auxiliaries | A chiral moiety is temporarily attached to one of the reactants to direct the stereochemical outcome of the spirocyclization. | Well-established and reliable method for achieving high diastereoselectivity. |
| Transition Metal Catalysis | Employs a chiral ligand-metal complex to catalyze the enantioselective reaction between a cyclopentanone derivative and a dithiol. | High turnover numbers, broad substrate scope, and potential for novel reactivity. |
Integration with Flow Chemistry and Automated Synthesis
The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to improve efficiency, safety, and scalability. fu-berlin.de The application of these technologies to the synthesis of this compound and its derivatives is a significant future trend.
Flow chemistry offers several advantages for the synthesis of dithioacetals, including precise control over reaction parameters (temperature, pressure, and reaction time), enhanced safety when dealing with odorous thiols, and the potential for in-line purification. unimi.ituc.ptnih.gov Future research will likely involve the development of robust flow protocols for the synthesis of this compound. This could involve pumping a solution of a cyclopentanone derivative and 1,2-ethanedithiol through a heated reactor packed with a solid-supported acid catalyst, allowing for a continuous and efficient production of the target molecule.
Automated synthesis platforms can further accelerate the discovery and optimization of this compound derivatives. merckmillipore.comresearchgate.netresearchgate.netyoutube.com These systems can perform multiple reactions in parallel, enabling the rapid screening of reaction conditions, catalysts, and substrates. By integrating automated synthesis with high-throughput screening, libraries of this compound analogs could be synthesized and evaluated for their biological or material properties in a highly efficient manner.
The synergy between flow chemistry and automated synthesis will be a powerful driver of innovation. An automated flow system could be envisioned where different cyclopentanone precursors are sequentially reacted with 1,2-ethanedithiol under a variety of conditions, with in-line analysis providing real-time feedback for reaction optimization.
Exploration of Novel Reactivity Patterns
Beyond its synthesis, the exploration of the chemical reactivity of this compound is a key area for future research. The dithioacetal moiety is known for its rich and diverse chemistry, which can be leveraged to create novel molecular structures and functional materials.
One intriguing possibility is the ring-opening polymerization (ROP) of functionalized this compound derivatives. nih.govrsc.orgnih.govrsc.orgyoutube.com While ROP is well-established for cyclic esters and ethers, its application to dithiaspirocycles is less explored. The development of catalysts that can initiate the controlled polymerization of these monomers could lead to the synthesis of novel sulfur-containing polymers with interesting optical, electronic, or biomedical properties.
The oxidation and reduction of the sulfur atoms in the this compound ring can lead to a range of derivatives with different properties. nih.govrsc.orgresearchgate.net For example, oxidation to the corresponding sulfoxides or sulfones could modulate the electronic properties and biological activity of the molecule. Conversely, selective reduction or desulfurization could provide access to other spirocyclic or carbocyclic frameworks.
Furthermore, the dithioacetal can act as a masked carbonyl group. Future research could explore the deprotection of this compound derivatives under specific conditions to regenerate a cyclopentanone moiety, potentially as part of a complex synthetic sequence.
Advanced Characterization Techniques for Dynamic Processes
The five-membered rings in this compound are not static; they can undergo conformational changes. Understanding these dynamic processes is crucial for elucidating structure-activity relationships and designing molecules with specific three-dimensional shapes.
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational dynamics. nih.govcopernicus.orgrsc.orgnih.gov By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals corresponding to different conformers, allowing for the determination of the energy barriers to ring flipping and other dynamic processes. Future studies will likely employ advanced NMR techniques, such as 2D exchange spectroscopy (EXSY), to gain a more detailed understanding of the conformational landscape of this compound and its derivatives.
In conjunction with experimental techniques, computational modeling will play an increasingly important role in understanding the dynamic behavior of these molecules. mdpi.com Density functional theory (DFT) and molecular dynamics (MD) simulations can provide insights into the relative energies of different conformers, the transition states connecting them, and the influence of substituents on the conformational preferences. The synergy between high-level computational studies and advanced NMR experiments will be essential for building a comprehensive picture of the dynamic nature of this compound.
The application of these advanced characterization techniques will be critical for designing this compound-based molecules for applications in medicinal chemistry and materials science, where precise control over molecular shape and dynamics is paramount. mdpi.combohrium.comnih.govresearchgate.netnih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
